molecular formula C15H17F3N6 B2917503 4,5-Dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine CAS No. 2380144-43-2

4,5-Dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine

Cat. No.: B2917503
CAS No.: 2380144-43-2
M. Wt: 338.338
InChI Key: UTKSFECDGFCMMX-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine” is an organic compound . It is a derivative of pyrimidine, which is a widespread two-nitrogen containing compound in nature . Pyrimidine derivatives are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, the functionalized 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine was prepared by reacting 5-bromo-4-(trifluoromethyl)-2-pyridylamine with bis(pinacolato)diboron under conventional conditions . Another example is the preparation of pyrimidine–pyridine compounds for their anti-fibrotic activities .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. They are used in the synthesis of various pharmacologically active compounds . For instance, they are used as starting reagents for the synthesis of other complex molecules .

Future Directions

The future directions in the research of pyrimidine derivatives are promising. They are being studied for their potential biological activities, and new synthetic methodologies are being developed to improve their druglikeness and ADME-Tox properties . For instance, some novel 2-(pyridin-2-yl) pyrimidine derivatives have shown better anti-fibrotic activities than some existing drugs .

Properties

IUPAC Name

4,5-dimethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6/c1-10-11(2)20-9-21-13(10)23-5-7-24(8-6-23)14-19-4-3-12(22-14)15(16,17)18/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKSFECDGFCMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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